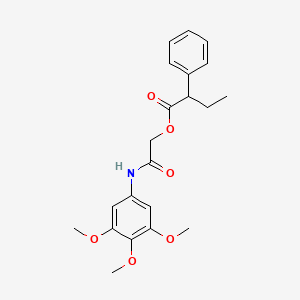
2-Oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl 2-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl 2-phenylbutanoate” is a complex organic compound. It contains a trimethoxyphenyl group, which is a six-membered electron-rich ring and is a critical and valuable core of a variety of biologically active molecules . This group has been incorporated in a wide range of therapeutically interesting drugs .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, demonstrating significant cytotoxicity against various human tumor cell lines, including A498, EVSA-T, H226, IGROV, M19 MEL, MCF7, and WIDR. The compounds showed average ID50 values ranging from 35 to 80 ng/ml, with one particular compound being more cytotoxic than standard drugs like doxorubicin and cisplatin. This highlights potential anticancer applications, particularly for compounds with similar structural features to 2-Oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl 2-phenylbutanoate (Basu Baul et al., 2009).
Antibacterial and Antifungal Properties
Compounds related to this compound have been studied for their antimicrobial properties. Specifically, novel quinazoline derivatives have demonstrated significant antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. This suggests that derivatives of the compound could be valuable in the development of new antimicrobial agents (Desai et al., 2007).
Enzymatic Resolution and Reduction
Research has also focused on the enzymatic resolution and reduction of compounds structurally similar to this compound. These studies have led to the production of enantiomerically pure substances, which are crucial for the synthesis of pharmaceuticals. For instance, the microbial reduction of ethyl-2-oxo-4-phenylbutanoate by different microorganisms has been explored, yielding enantiomerically enriched (S)-(+)-2-hydroxy-4-phenylbutanoate, which is vital for the synthesis of biologically active compounds (Lacerda et al., 2006).
Chemical Transformations and Synthesis
Furthermore, the chemical transformations and synthesis of novel compounds using precursors with structural similarities to this compound have been extensively studied. These transformations are essential for the development of new materials and molecules with potential applications in various fields, including photochromic materials and organic electronics. The base-induced aerobic dimerization of related compounds has led to the creation of new photochromic diarylethenes, showcasing the versatility of these compounds in synthetic chemistry (Lvov et al., 2017).
Eigenschaften
IUPAC Name |
[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-5-16(14-9-7-6-8-10-14)21(24)28-13-19(23)22-15-11-17(25-2)20(27-4)18(12-15)26-3/h6-12,16H,5,13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMDYAGHAXCENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2882054.png)
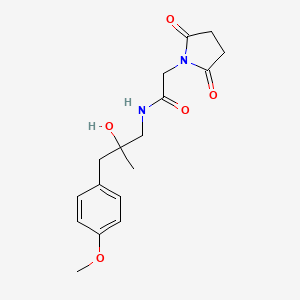
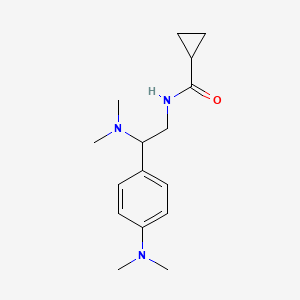

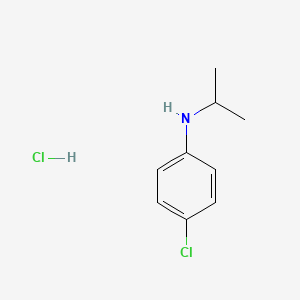
![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B2882060.png)

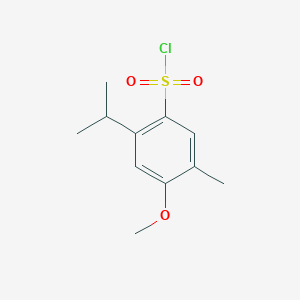
![1-(2-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2882065.png)
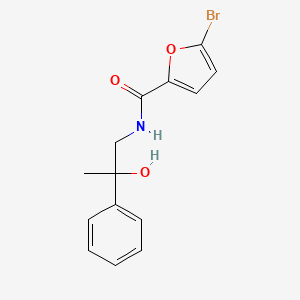
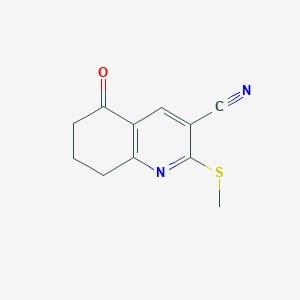
![5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2882072.png)
![4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2882074.png)
